molecular formula C23H20N4O5S2 B2718643 Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate CAS No. 503432-90-4

Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate

Cat. No.: B2718643
CAS No.: 503432-90-4
M. Wt: 496.56
InChI Key: BGTGLDQIPDTCJR-UHFFFAOYSA-N
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Description

Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted at position 5 with a p-tolyl group (4-methylphenyl). The thioether linkage at position 3 connects to an acetamido group, which is further attached to a dimethyl isophthalate moiety. This structure combines electron-rich aromatic systems (p-tolyl, isophthalate) with a sulfur-containing heterocycle, making it a candidate for diverse biological activities, including anti-infective or enzyme-inhibitory properties .

Properties

IUPAC Name

dimethyl 5-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S2/c1-13-4-6-14(7-5-13)18-11-33-22-25-26-23(27(18)22)34-12-19(28)24-17-9-15(20(29)31-2)8-16(10-17)21(30)32-3/h4-11H,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTGLDQIPDTCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a triazole ring and incorporates a p-tolyl group. Its molecular structure is crucial for its biological activity as it allows interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[2,3-c][1,2,4]triazoles have shown effectiveness against various bacterial strains and fungi. In one study, synthesized compounds were tested against Staphylococcus aureus and Candida albicans, revealing minimum inhibitory concentrations (MICs) as low as 16 μg/mL for certain derivatives .

CompoundMIC against S. aureusMIC against C. albicans
Dimethyl derivative 116 μg/mL32 μg/mL
Dimethyl derivative 232 μg/mL64 μg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and triazole rings significantly influence their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer). Compounds with electron-donating groups demonstrated enhanced anti-proliferative activity compared to those with electron-withdrawing groups .

CompoundIC50 (HepG2)
Dimethyl derivative A12.5 µg/mL
Dimethyl derivative B28.4 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of similar thiazolo-triazole compounds have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and disruption of essential cellular pathways. For example:

  • Antimicrobial Mechanism : The compound likely inhibits bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase (FabI), crucial for bacterial survival.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various thiazolo-triazole derivatives and evaluated their antimicrobial activity against M. tuberculosis and other pathogens. The most potent compounds exhibited low MIC values and were effective against resistant strains .
  • Anticancer Evaluation : Another investigation into the anticancer properties of thiazolo-triazoles showed promising results against multiple cancer cell lines with minimal toxicity to normal cells. The SAR analysis highlighted the importance of specific substituents in enhancing cytotoxicity .

Scientific Research Applications

Biological Activities

Compounds with similar thiazolo-triazole frameworks have demonstrated various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolo-triazoles exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Preliminary in vitro studies indicate that this compound may inhibit the growth of cancer cells. For instance, compounds with similar structures have been evaluated by the National Cancer Institute (NCI), showing promising results in cell growth inhibition assays .

Table 1: Biological Activities of Similar Compounds

Compound NameNotable ActivityReference
5-(Phenylthiazolo[3,2-b][1,2,4]triazole)Anticancer
4-Amino-thiazolo[3,2-b][1,2,4]triazoleAntimicrobial
1-(p-Tolyl)-5-thiophenethiazolo[3,2-b][1,2,4]triazoleAntiviral

Potential Therapeutic Applications

The unique structure of Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate lends itself to various therapeutic applications:

  • Cancer Treatment : Its anticancer properties suggest potential use as a chemotherapeutic agent.
  • Antimicrobial Agents : Given its efficacy against microbial strains, it could be developed into a new class of antibiotics.
  • Inflammatory Diseases : Research into thiazole derivatives indicates potential anti-inflammatory effects.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of similar compounds in clinical settings:

  • A study published in Molecules highlighted the synthesis and bioassay of novel thiazole derivatives showing significant antitumor activity against human cancer cell lines with mean GI50 values indicating effective growth inhibition .

Table 2: Summary of Case Studies

Study ReferenceFindingsApplication Area
MDPI (2020)Significant antitumor activity; GI50 values <20 μMCancer therapy
Turkish Journal of Chemistry (2021)Antimicrobial properties against Gram-positive bacteriaInfection control

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazolo[2,3-c][1,2,4]triazole derivatives. Key structural analogs and their comparative properties are summarized below:

Compound Substituents Molecular Weight Key Features Biological Activity Reference
Target Compound: Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate 5-(p-Tolyl), 3-thioacetamido-isophthalate dimethyl ester ~532.6 g/mol¹ Enhanced solubility due to ester groups; planar aromatic system Not explicitly reported; inferred anti-infective potential
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide 5-(p-Tolyl), 3-thioacetamido-benzodioxol 424.49 g/mol Benzodioxol substituent may improve CNS penetration Anti-inflammatory or antimicrobial activity (speculative)
Ethyl 2-[[2-[(5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate 5-Phenyl, 3-thioacetamido-tetrahydrobenzothiophene ethyl ester ~557.7 g/mol Tetrahydrobenzothiophene may enhance lipophilicity and membrane permeability No explicit data; structural similarity to kinase inhibitors
2-((1,9a-Dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (168) Benzo-fused thiazolotriazole core, 3-thioacetamide ~300.3 g/mol Benzannulation increases π-π stacking potential; simpler structure IDO1 enzyme inhibition (IC₅₀ ~0.5 μM)

¹Calculated based on molecular formula C₂₄H₂₀N₄O₄S₂.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s dimethyl isophthalate likely reduces logP compared to ethyl ester analogs (e.g., ), balancing solubility and membrane permeability.
  • Metabolic Stability : The p-tolyl group may offer better stability than electron-deficient substituents (e.g., 4-fluorophenyl in ) due to reduced oxidative metabolism .

Key Research Findings and Data Tables

Table 1: Structural Comparison of Selected Analogues

Feature Target Compound N-(1,3-Benzodioxol-5-yl) Analog Ethyl Tetrahydrobenzothiophene Analog
Core Heterocycle Thiazolo[2,3-c][1,2,4]triazole Thiazolo[2,3-c][1,2,4]triazole Thiazolo[2,3-c][1,2,4]triazole
Position 5 Substituent p-Tolyl (4-methylphenyl) p-Tolyl Phenyl
Position 3 Substituent Thioacetamido-dimethyl isophthalate Thioacetamido-benzodioxol Thioacetamido-tetrahydrobenzothiophene ethyl ester
Molecular Weight ~532.6 g/mol 424.49 g/mol ~557.7 g/mol
Key Functional Impact Ester groups enhance solubility Benzodioxol may improve CNS targeting Lipophilic tetrahydrobenzothiophene for membrane uptake

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate, and what purification methods ensure high yield and purity?

Answer: The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting thiol-containing intermediates (e.g., 5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3-thiol) with activated acetamido precursors under basic conditions (e.g., sodium hydroxide) .
  • Esterification : Using dimethyl isophthalate derivatives in polar aprotic solvents (e.g., DMF) with catalysts like sodium acetate .
    Purification :
  • Recrystallization : Employ acetic acid/water mixtures to isolate crystalline products .
  • Chromatography : Use silica gel or preparative HPLC for intermediates with solubility challenges (e.g., thiazolo-triazole derivatives) .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound, and what spectral markers are critical for validation?

Answer:

  • <sup>1</sup>H NMR :
    • Thiazolo-triazole protons : Look for aromatic peaks at δ 7.2–8.5 ppm (p-tolyl and isophthalate groups) .
    • Methyl esters : Singlets at δ 3.8–4.0 ppm for dimethyl groups .
  • IR :
    • C=O stretches : 1680–1720 cm<sup>−1</sup> (amide and ester carbonyls) .
    • S–C=N vibrations : 650–750 cm<sup>−1</sup> (thiazole ring) .
  • Mass Spectrometry :
    • Molecular ion peak matching the exact mass (e.g., m/z 567.2 for [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. Q3. What computational strategies (e.g., molecular docking) predict the biological activity of this compound, and which target enzymes are most relevant?

Answer:

  • Target Selection : Prioritize enzymes with known interactions with triazole-thiazole hybrids, such as 14-α-demethylase (fungal CYP51, PDB: 3LD6) or kinases (e.g., EGFR) .
  • Docking Workflow :
    • Prepare the ligand (protonation states, energy minimization).
    • Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
    • Validate with MD simulations to assess stability of ligand-enzyme complexes .
  • Key Interactions :
    • Hydrogen bonding between the acetamido group and catalytic residues (e.g., His310 in CYP51).
    • π-π stacking of the p-tolyl group with hydrophobic pockets .

Q. Q4. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC50 values) across different studies?

Answer:

  • Experimental Variables to Standardize :
    • Solvent systems : DMSO concentration (<1% v/v) to avoid cytotoxicity artifacts .
    • Cell lines : Use authenticated cultures (e.g., ATCC) to minimize genetic drift .
  • Statistical Approaches :
    • Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) with ≥3 technical replicates.
    • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50 = −log10(IC50)) .

Q. Q5. What methodologies enable the study of structure-activity relationships (SAR) for modifying the thiazolo-triazole core?

Answer:

  • Core Modifications :
    • Substituent variation : Replace p-tolyl with electron-withdrawing groups (e.g., nitro, cyano) to enhance electrophilic reactivity .
    • Linker optimization : Replace the acetamido spacer with sulfonamide or urea groups to improve solubility .
  • Assay Design :
    • Parallel synthesis : Use combinatorial libraries to test >50 derivatives .
    • In vitro screening : Prioritize assays for antifungal (CYP51 inhibition) or anticancer (apoptosis via caspase-3 activation) activity .

Q. Q6. What are the challenges in scaling up synthesis for in vivo studies, and how can reaction conditions be optimized?

Answer:

  • Scalability Issues :
    • Exothermic reactions : Use jacketed reactors with controlled cooling during thiol-acetamido coupling .
    • Byproduct formation : Monitor intermediates via inline FTIR to minimize side reactions .
  • Optimization Strategies :
    • DoE (Design of Experiments) : Vary temperature (50–80°C), solvent (DMF vs. THF), and catalyst loading to maximize yield .
    • Continuous flow systems : Improve reproducibility for high-melting-point intermediates .

Q. Q7. How do solubility and stability profiles of this compound influence formulation strategies for biological testing?

Answer:

  • Solubility Enhancement :
    • Co-solvents : Use PEG-400 or cyclodextrins for in vivo dosing .
    • Salt formation : Prepare hydrochloride salts of basic amine intermediates .
  • Stability Testing :
    • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes to identify degradation pathways (e.g., hydrolysis of ester groups) .

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